S1R agonist 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S1R agonist 2, also known as Compound 8b, is a selective agonist for the sigma-1 receptor (S1R). Sigma-1 receptor is a chaperone protein located primarily at the mitochondria-associated membrane of the endoplasmic reticulum. It plays a crucial role in various biological processes, including neuroprotection and modulation of ion channels . This compound has shown significant potential in neuroprotection against reactive oxygen species and N-methyl-D-aspartate-induced neurotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S1R agonist 2 involves the development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives . The synthetic route typically includes the following steps:

- Formation of the diazabicyclo[4.3.0]nonane core.

- Introduction of functional groups to enhance selectivity and binding affinity.

- Purification and characterization of the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This includes optimizing reaction conditions, using efficient purification techniques, and adhering to stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: S1R agonist 2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may yield substituted analogs .

Scientific Research Applications

Chemical Properties and Mechanism of Action

S1R agonist 2 has a high affinity for the sigma-1 receptor with an inhibition constant (Ki) of 1.1 nM for S1R and 88 nM for sigma-2 receptor (S2R) . Its mechanism of action involves modulating calcium signaling pathways, enhancing neuroprotective effects against oxidative stress, and promoting neurite outgrowth in neuronal cells .

Neuroprotective Applications

1. Protection Against Neurotoxicity

- Mechanism : this compound exhibits neuroprotective effects by preventing cell damage induced by neurotoxins such as rotenone and NMDA in SH-SY5Y cells. It significantly reduces oxidative stress-related cell death, demonstrating its potential in treating neurodegenerative diseases .

- Case Study : In vitro studies have shown that this compound enhances nerve growth factor (NGF)-induced neurite outgrowth in a dose-dependent manner, indicating its role in neuronal health and regeneration .

2. Implications in Neurodegenerative Diseases

- Alzheimer's Disease : Research indicates that S1R agonists can modulate pathways involved in Alzheimer’s disease pathology, potentially reducing neuronal death through anti-apoptotic mechanisms .

- Amyotrophic Lateral Sclerosis (ALS) : Studies using murine models have demonstrated that S1R agonists can reduce motoneuron death, suggesting therapeutic benefits in ALS .

Pain Management Applications

1. Analgesic Effects

- Mechanism : S1R agonists interact with pain pathways, potentially inhibiting the transmission of pain signals. The reciprocal relationship between S1R and S2R suggests that while S2R facilitates pain pathways, S1R may inhibit them, providing a balanced approach to pain management .

- Case Study : Experimental models show that activation of S1R can alleviate mechanical hypersensitivity in neuropathic pain conditions, indicating its viability as an analgesic agent .

Cellular Signaling and Other Applications

1. Modulation of Calcium Homeostasis

- Mechanism : The activation of sigma-1 receptors by agonists like this compound plays a crucial role in regulating intracellular calcium levels. This modulation is vital for various cellular functions, including neurotransmitter release and cellular survival during stress conditions .

2. Autophagy Induction

- Research Findings : Recent studies suggest that S1R agonists can promote autophagy through interactions with key proteins involved in autophagic processes. This action supports cellular health by facilitating the degradation of damaged organelles .

Data Summary Table

| Application Area | Mechanism/Effect | Notable Findings |

|---|---|---|

| Neuroprotection | Prevents oxidative stress-induced cell damage | Enhances NGF-induced neurite outgrowth |

| Pain Management | Modulates pain pathways; inhibits transmission | Alleviates mechanical hypersensitivity |

| Calcium Homeostasis | Regulates intracellular calcium levels | Supports neurotransmitter release |

| Autophagy Induction | Promotes degradation of damaged organelles | Facilitates cellular health |

Mechanism of Action

S1R agonist 2 exerts its effects by binding to the sigma-1 receptor, a ligand-operated chaperone protein. Upon activation, the sigma-1 receptor dissociates from the binding immunoglobulin protein and interacts with various ion channels and G-protein-coupled receptors . This interaction modulates intracellular calcium homeostasis, reduces oxidative stress, and promotes cell survival .

Comparison with Similar Compounds

PRE-084: Another selective sigma-1 receptor agonist with neuroprotective properties.

SA4503: Known for its antidepressant-like activity and enhancement of ketamine’s effects.

Pridopidine: A high-affinity sigma-1 receptor agonist used in clinical development for Huntington’s disease.

Uniqueness of S1R Agonist 2: this compound is unique due to its high selectivity and binding affinity for the sigma-1 receptor, with a Ki value of 1.1 nM for sigma-1 receptor and 88 nM for sigma-2 receptor . This selectivity makes it a valuable tool for studying sigma-1 receptor-mediated processes and developing neuroprotective therapies.

Biological Activity

S1R agonist 2 is a compound that interacts with the sigma-1 receptor (S1R), a unique transmembrane protein involved in various neuroprotective and signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Interaction with Cholesterol

S1R has been shown to interact with cholesterol, which plays a crucial role in the formation of lipid microdomains in the endoplasmic reticulum (ER). This interaction is vital for S1R clustering and signaling functions. Studies indicate that S1R agonists, including this compound, can disrupt these clusters, leading to significant changes in cellular signaling pathways .

Modulation of ERK Signaling Pathway

Research has demonstrated that S1R activation can influence the extracellular signal-regulated kinase (ERK) pathway, promoting neuronal survival. For instance, studies using the S1R-specific agonist (+)-pentazocine showed that it reduced stress-induced ERK phosphorylation in optic nerve head-derived astrocytes, thereby enhancing cell viability under oxidative stress conditions . This suggests that this compound may exert similar protective effects through modulation of the ERK pathway.

Neuroprotective Effects

S1R agonists are known for their neuroprotective properties across various models of neurodegenerative diseases. Activation of S1R has been linked to enhanced secretion of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and plasticity. In models of Huntington's disease and Alzheimer's disease, S1R activation has been shown to improve synaptic plasticity and protect against cell death induced by mutant proteins .

Table: Summary of Key Research Findings on this compound

Case Study: Neuroprotection in Retinal Cells

In a study focusing on retinal ganglion cells, treatment with S1R agonists demonstrated a significant reduction in oxidative stress-induced apoptosis. The application of (+)-pentazocine prior to exposure to harmful stimuli resulted in enhanced cell survival rates, indicating the potential therapeutic benefits of this compound in ocular health .

Clinical Implications

The therapeutic potential of S1R agonists extends beyond neurodegenerative diseases. Recent studies have suggested that modulation of the sigma-1 receptor may also play a role in managing conditions such as anxiety and depression by influencing neurotransmitter systems . Furthermore, retrospective analyses have indicated improved outcomes in COVID-19 patients treated with typical antipsychotics that have affinity for the S1R, highlighting its relevance in infectious disease contexts .

Q & A

Basic Research Questions

Q. How is the selectivity of S1R agonist 2 for sigma receptors experimentally validated?

this compound’s selectivity is determined via radioligand competition binding assays , which measure its affinity (Ki) for S1R (1.1 nM) versus S2R (88 nM) using tissues or cell lines expressing these receptors. For example, displacement curves comparing this compound to reference compounds (e.g., SKF-10047 for S1R agonists, BD-1063 for antagonists) validate selectivity . Functional assays with phenytoin (an S1R allosteric modulator) further confirm agonist activity by observing increased ligand-receptor affinity in the modulator’s presence .

Q. What experimental models are used to assess the neuroprotective effects of this compound?

Neuroprotection is tested in ROS- and NMDA-induced neurotoxicity models (e.g., neuronal cell cultures exposed to H₂O₂ or glutamate). This compound’s efficacy is quantified via cell viability assays (e.g., MTT reduction), apoptosis markers (e.g., caspase-3 activation), and mitochondrial function (e.g., Ca²⁺ flux measurements). Its ability to counteract oxidative stress is linked to modulation of ER-mitochondria communication and ROS scavenging pathways .

Q. How is this compound functionally distinguished from antagonists?

Phenytoin-based radioligand assays are critical: S1R agonists like this compound show increased binding affinity in the presence of phenytoin (Ki ratio >1), while antagonists exhibit no change or reduced affinity. For example, this compound’s Ki ratio (phenytoin-free/phenytoin-treated) of ~1.8 confirms agonist behavior, contrasting with antagonists like BD-1063 (ratio ~0.8) .

Advanced Research Questions

Q. How do biphasic dose-response patterns of S1R agonists complicate preclinical studies?

S1R agonists often show bell-shaped dose-response curves , where efficacy peaks at intermediate doses. For example, neuroprotective effects may diminish at higher concentrations due to off-target effects or receptor desensitization. Researchers must design studies with multiple dose tiers (e.g., 0.1–100 µM) and validate results across in vitro (e.g., ER-mitochondria Ca²⁺ transfer assays) and in vivo models (e.g., motor neuron excitability tests) .

Q. What computational strategies elucidate this compound’s binding dynamics?

Molecular docking and dynamic simulations using S1R crystal structures (e.g., PDB 5HK2) predict ligand-receptor interactions. For this compound, protonation states at physiological pH (calculated via MarvinSketch) guide docking into the S1R hydrophobic pocket. Key residues (e.g., Glu172, Tyr103) are analyzed for hydrogen bonding and π-π interactions. MD simulations further assess stability of the ligand-receptor complex over time .

Q. How do contradictory findings on S1R localization impact mechanistic studies?

S1R’s subcellular distribution (ER, nuclear envelope, plasma membrane) varies by cell type and ligand exposure. For example, agonists like this compound may translocate S1R to the plasma membrane in neurons, altering ion channel modulation. Conflicting data require subcellular fractionation (e.g., differential centrifugation) and immunofluorescence colocalization (e.g., with BiP/GRP78) to map ligand-induced receptor trafficking .

Q. What advanced assays differentiate this compound’s chaperone activity?

The S1R-BiP heterodimerization biosensor (NanoBiT system) quantifies agonist-induced dissociation of S1R from BiP. Acute treatment with this compound reduces luminescence signals (indicating heterodimer disruption), while antagonists block this effect. Prolonged exposure assays further differentiate acute vs. sustained modulation .

Q. Methodological Best Practices

- For dose-response studies : Include positive controls (e.g., PRE-084 for S1R agonism) and validate across multiple endpoints (e.g., Ca²⁺ imaging, qPCR for stress-response genes) .

- For computational modeling : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of key S1R residues) .

- For resolving contradictions : Use orthogonal assays (e.g., S1R-BiP dissociation + phenytoin shift assays) to confirm agonist/antagonist profiles .

Properties

Molecular Formula |

C21H27NO |

|---|---|

Molecular Weight |

309.4 g/mol |

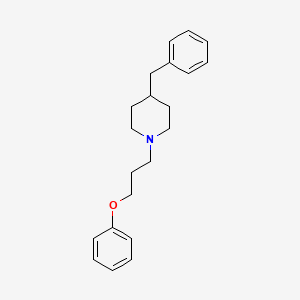

IUPAC Name |

4-benzyl-1-(3-phenoxypropyl)piperidine |

InChI |

InChI=1S/C21H27NO/c1-3-8-19(9-4-1)18-20-12-15-22(16-13-20)14-7-17-23-21-10-5-2-6-11-21/h1-6,8-11,20H,7,12-18H2 |

InChI Key |

KOYQYIAABUPJFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CCCOC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.